5-[4-(diethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone
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Description
5-[4-(Diethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone, also known as 5-[4-(Diethylamino)benzylidene]rhodanine, is a technical grade compound . It has an empirical formula of C14H16N2OS2 and a molecular weight of 292.42 .
Molecular Structure Analysis
The 3D structure of this compound can be viewed using Java or Javascript . The IUPAC Standard InChI isInChI=1S/C14H16N2OS2/c1-3-16(4-2)11-7-5-10(6-8-11)9-12-13(17)15-14(18)19-12/h5-9H,3-4H2,1-2H3,(H,15,17,18)/b12-9+
. Physical and Chemical Properties Analysis
This compound is a purple-red crystalline powder . It is insoluble in water . The flash point is not applicable .Safety and Hazards
The compound is classified as an eye irritant (category 2), skin irritant (category 2), and specific target organ toxicity - single exposure (category 3) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The target organ is the respiratory system . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
Properties
IUPAC Name |
(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-4-18(5-2)12-8-6-11(7-9-12)10-13-14(19)17(3)15(20)16-13/h6-10H,4-5H2,1-3H3,(H,16,20)/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEFAUIDSWGENG-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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